molecular formula C10H9NO5 B1671086 Echinosporin CAS No. 79127-35-8

Echinosporin

Cat. No.: B1671086
CAS No.: 79127-35-8
M. Wt: 223.18 g/mol
InChI Key: OXSZHYWOGQJUST-UHFFFAOYSA-N
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Description

Echinosporin is a novel antibiotic compound isolated from certain strains of the genus Amycolatopsis and Streptomyces. It is known for its unique tricyclic acetal-lactone structure and exhibits significant antifungal activity against various pathogens.

Mechanism of Action

Target of Action

Echinosporin, a member of the echinocandin class of antifungal agents, primarily targets the 1,3-β-D-glucan synthase , an enzyme required for cell wall biosynthesis in fungi . This enzyme plays a crucial role in maintaining the structural integrity of the fungal cell wall.

Mode of Action

This compound exerts its antifungal effects by strongly inhibiting the 1,3-β-D-glucan synthase . This inhibition disrupts the synthesis of glucan, a critical component of the fungal cell wall, leading to cell wall instability and ultimately, cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucan synthesis pathway in fungi . By inhibiting 1,3-β-D-glucan synthase, this compound disrupts this pathway, preventing the formation of a stable cell wall and leading to the death of the fungal cell .

Pharmacokinetics

Like other echinocandins, it is likely that this compound has a complex structure characterized by numerous hydroxylated non-proteinogenic amino acids This complexity may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability

Result of Action

The primary result of this compound’s action is the death of fungal cells . By inhibiting 1,3-β-D-glucan synthase and disrupting the glucan synthesis pathway, this compound causes instability in the fungal cell wall, leading to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound is carried out by filamentous fungi of the classes Leotiomycetes and Eurotiomycetes . The growth conditions of these fungi, such as temperature, pH, and nutrient availability, could potentially affect the production and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of echinosporin involves several steps, starting from readily available bromo ester. The synthetic route includes the conversion of bromo ester to TCBOC-protected α-keto ester norbornene system, followed by cleavage of the unconjugated olefinic double bond to yield diacid. This diacid is then converted to α-keto ester, which is transformed into the key enol lactone possessing the full carbon skeleton and two of the four chiral centers of this compound .

Industrial Production Methods: this compound can be produced industrially through the fermentation of Amycolatopsis strains. The fermentation process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the antibiotic from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: Echinosporin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include modified derivatives of this compound with potentially enhanced antifungal activity and stability .

Scientific Research Applications

Echinosporin has a wide range of scientific research applications:

Comparison with Similar Compounds

Echinosporin is unique due to its tricyclic acetal-lactone structure, which distinguishes it from other antifungal compounds. Similar compounds include:

This compound’s unique structure and potent antifungal activity make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c11-7(12)6-3-5-4-1-2-10(5,14)9(13)16-8(4)15-6/h1-5,8,14H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSZHYWOGQJUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101000274
Record name 5-Hydroxy-8-oxo-1,4a,5,7a-tetrahydro-1,5-(epoxymethano)cyclopenta[c]pyran-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79127-35-8
Record name Echinosporin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxy-8-oxo-1,4a,5,7a-tetrahydro-1,5-(epoxymethano)cyclopenta[c]pyran-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Echinosporin and where is it found?

A1: this compound is a natural antibiotic with antitumor activity. It was first isolated from the bacterium Streptomyces echinosporus MK-213. [] It has also been found in other Streptomyces species like S. erythraeus [] and marine-derived S. albogriseolus. [] Recently, this compound derivatives were isolated from the lichen-associated bacterium Amycolatopsis hippodromi. []

Q2: What is the molecular structure of this compound?

A2: this compound possesses a unique tricyclic acetal-lactone structure. Its chemical formula is C10H9NO5 and its molecular weight is 223.18 g/mol. [, ] The molecule has a fused tricyclic structure composed of two six-membered rings and one five-membered ring. []

Q3: How does this compound exert its antitumor effects?

A3: While the exact mechanism is not fully understood, research suggests that this compound inhibits the colony formation of HeLa S3 cells. [] Additionally, it hinders DNA, RNA, and protein synthesis in these cells. [] Further studies have indicated its potential as a cell cycle inhibitor and apoptosis inducer. []

Q4: What types of cancer cells have shown sensitivity to this compound?

A4: In vitro and in vivo studies have shown this compound to be active against several rodent tumor models, including leukemia P388, P388/VCR, and fibrosarcoma Meth 1. [] It also exhibited moderate activity against melanoma B16 and sarcoma 180. [] Further research has explored its activity against chronic myeloid leukemia K562 and colorectal adenocarcinoma HCT-15 cells. []

Q5: Are there any known resistance mechanisms to this compound?

A5: Currently, there is limited information available regarding specific resistance mechanisms to this compound. Further research is necessary to explore this aspect.

Q6: Has this compound been investigated in clinical trials for cancer treatment?

A6: While this compound has shown promising antitumor activity in preclinical studies, it has not yet progressed to clinical trials. Further research is needed to evaluate its safety and efficacy in humans.

Q7: What is the biosynthetic pathway of this compound?

A7: Research indicates that this compound biosynthesis occurs through a novel branch of the shikimate pathway. Chorismate acts as a key intermediate in this pathway. [, ] Interestingly, this pathway diverges from the typical aromatic compound production of the shikimate pathway, leading to the formation of the non-aromatic this compound. []

Q8: Have there been any attempts to synthesize this compound?

A9: Yes, several total syntheses of this compound have been achieved. One approach utilized an asymmetric [2+2]-photocycloaddition of dihydrofuran acetonide to 2-cyclopentenone. [, ] Another method employed a Padwa [3+2]-cycloadditive elimination reaction of allenylsulfone with a D-glucose-derived enone. [] These successful syntheses have enabled the determination of the absolute configuration of this compound. [, ]

Q9: How stable is this compound under various conditions?

A9: The available research does not provide detailed information about the stability of this compound under different conditions. Further studies are needed to assess its stability profile, which is crucial for formulation development and storage.

Q10: Has the environmental impact of this compound been studied?

A10: The available research does not provide insights into the environmental impact and degradation of this compound. This area requires further investigation, particularly if the compound is to be considered for large-scale production and application.

Q11: Are there any known alternatives or substitutes for this compound?

A14: While several other compounds isolated from Streptomyces species possess antitumor activity, [, ] direct comparisons with this compound regarding performance, cost, and impact are not detailed in the provided abstracts.

Q12: What is the historical context and significance of this compound research?

A16: The discovery of this compound and its subsequent characterization represent significant milestones in the search for novel antitumor agents. [] Although research is ongoing, the unique structure and biosynthetic pathway of this compound make it an intriguing subject for further investigation. [, ]

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